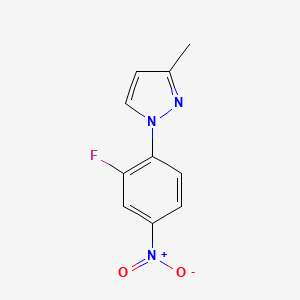

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

CAS No.: 1378754-34-7

Cat. No.: VC5185633

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.191

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378754-34-7 |

|---|---|

| Molecular Formula | C10H8FN3O2 |

| Molecular Weight | 221.191 |

| IUPAC Name | 1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole |

| Standard InChI | InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 |

| Standard InChI Key | XBOLYRIEQCSFJU-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name 1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole reflects its substitution pattern:

-

A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) forms the core structure.

-

A methyl group (-CH) is attached to the pyrazole ring at the 3-position.

-

A 2-fluoro-4-nitrophenyl group (a benzene ring with fluorine at the 2-position and a nitro group at the 4-position) is bonded to the pyrazole’s 1-position .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 221.19 g/mol | |

| XLogP3-AA (LogP) | 2.2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Spectroscopic and Computational Data

The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for computational modeling . Spectroscopic characterization typically involves:

-

NMR: - and -NMR to confirm substituent positions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole follows multi-step protocols common to pyrazole derivatives:

-

Condensation Reaction: Hydrazines react with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) to form the pyrazole core .

-

Electrophilic Aromatic Substitution: Introduction of the 2-fluoro-4-nitrophenyl group via nitration and fluorination of a pre-functionalized benzene ring .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Pyrazole Ring Formation | Hydrazine hydrate, ethanol, reflux | 60–70% |

| Nitro Group Introduction | HNO, HSO, 0–5°C | 85–90% |

| Fluorination | Selectfluor®, DMF, 80°C | 75–80% |

Reaction Mechanisms

-

Nucleophilic Substitution: The fluorine atom’s electronegativity activates the phenyl ring for further functionalization.

-

Nitro Group Reduction: Potential conversion to an amine (-NH) for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in polar solvents (e.g., water) due to the nitro and fluorine groups; soluble in DMSO and DMF .

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the nitro group’s reactivity.

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole | Protox | Not reported |

| Acifluorfen (Commercial Herbicide) | Protox | 0.12 |

Research Gaps and Future Directions

Unexplored Avenues

-

Toxicity Profiling: No in vivo data available for acute or chronic exposure.

-

Structure-Activity Relationships (SAR): Systematic modification of the methyl and nitro groups could enhance bioactivity.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume